molecular formula C27H34N2O3 B12506189 3-Hydroxy-2-[(triphenylmethyl)amino]butanoic acid; diethylamine

3-Hydroxy-2-[(triphenylmethyl)amino]butanoic acid; diethylamine

Cat. No.: B12506189
M. Wt: 434.6 g/mol
InChI Key: WYYVJRBSJGUXSL-UHFFFAOYSA-N
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Description

Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate typically involves multiple steps, starting from readily available starting materialsThe final step often involves the esterification of the intermediate compound with diethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The tritylamino group can be reduced under specific conditions to yield amine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the tritylamino group produces primary or secondary amines .

Scientific Research Applications

Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate exerts its effects involves interactions with specific molecular targets. The tritylamino group can interact with enzyme active sites, inhibiting their activity. Additionally, the compound’s stereochemistry allows for selective binding to receptors, modulating their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-methylglutamate
  • (2S,3R)-3-alkyl/alkenylglutamates

Uniqueness

Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate is unique due to its combination of functional groups and stereochemistry, which confer distinct reactivity and binding properties.

Properties

IUPAC Name

N-ethylethanamine;3-hydroxy-2-(tritylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3.C4H11N/c1-17(25)21(22(26)27)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-3-5-4-2/h2-17,21,24-25H,1H3,(H,26,27);5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYVJRBSJGUXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.CC(C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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